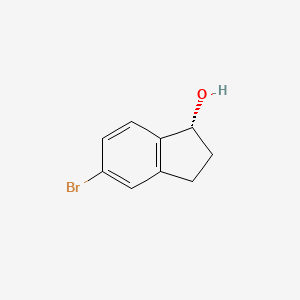
(R)-5-Bromo-2,3-dihydro-1H-inden-1-OL
Cat. No. B1518998
Key on ui cas rn:
1038919-63-9
M. Wt: 213.07 g/mol
InChI Key: DRXIUUZVRAOHBS-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06479424B1
Procedure details


A 1 L three-neck round bottom flask equipped with a condenser, magnetic stir bar, nitrogen inlet, and a thermometer was charged with 5-bromo-1-indanol (56.5 g, 0.265 mol), toluene (300 mL), pyridine (250 mL, 3.1 mol), and p-toluenesulfonyl chloride (55.3 g, 0.29 mol). The mixture was stirred and heated to reflux while dehydration progress was followed by GC. After 7 hours at reflux the dark colored reaction mixture was cooled, quenched by pouring over ice-water (700 mL) containing HCl (12M, 200 mL) and extracted several times with diethyl ether (3×250 mL). The combined diethyl ether extracts were washed repeatedly with water, 5% sodium bicarbonate (aqueous), and water then dried over anhydrous magnesium sulfate. Evaporation of diethyl ether followed by vacuum distillation (80° C./0.5 mm Hg) gave 5-bromoindene (24.0 g, 99+% purity by GC) as a colorless oil. 1HNMR (CD2Cl2, 500 MHz) δ7.59 (br s, 1H); 7.38 (dd, JAB=1.5, 8 Hz, 1H), 7.26 (d, JAB=8 Hz, 1H); 6.84 (m, 1H); 6.56 (m, 1H); 3.39 (s, 2H).



Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[CH:7](O)[CH2:6][CH2:5]2.N1C=CC=CC=1.C1(C)C=CC(S(Cl)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[CH2:7][CH:6]=[CH:5]2
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
56.5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C2CCC(C2=CC1)O
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
55.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 1 L three-neck round bottom flask equipped with a condenser, magnetic stir bar, nitrogen inlet
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux while dehydration progress
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After 7 hours at reflux the dark colored reaction mixture
|
|
Duration
|
7 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by pouring over ice-water (700 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing HCl (12M, 200 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted several times with diethyl ether (3×250 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined diethyl ether extracts were washed repeatedly with water, 5% sodium bicarbonate (aqueous), and water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
then dried over anhydrous magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporation of diethyl ether
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
followed by vacuum distillation (80° C./0.5 mm Hg)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C2C=CCC2=CC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 24 g | |
| YIELD: CALCULATEDPERCENTYIELD | 46.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

